molecular formula C8H18ClN3O2 B1395392 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride CAS No. 1220017-16-2

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride

Cat. No.: B1395392
CAS No.: 1220017-16-2
M. Wt: 223.7 g/mol
InChI Key: IZZIHZAQLOWKAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups .


Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, this would involve detailing how it interacts with biological systems .

Safety and Hazards

This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards it poses .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further study .

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c9-7-8(13)11-3-1-10(2-4-11)5-6-12;/h12H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIHZAQLOWKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride

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